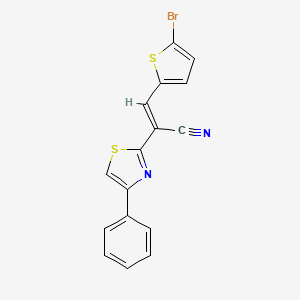

(E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-(5-bromothiophen-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrN2S2/c17-15-7-6-13(21-15)8-12(9-18)16-19-14(10-20-16)11-4-2-1-3-5-11/h1-8,10H/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSULDOPEHORNH-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(S3)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(S3)Br)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

1. Synthesis of (E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile

The synthesis typically involves the reaction between 5-bromothiophene-2-carbaldehyde and 4-phenylthiazole under specific conditions that facilitate the formation of the acrylonitrile moiety. The reaction is usually carried out in organic solvents like DMF or acetic acid with appropriate catalysts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, a series of thiazole-based derivatives, including those containing the 5-bromothiophen moiety, exhibited significant antibacterial activity against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Anticancer Properties

Research has demonstrated that (E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile exhibits anticancer activity in vitro. In particular, it has shown efficacy against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values suggesting potent cytotoxicity. The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G1 phase, likely through modulation of p53 and Bcl-2 family proteins .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in cancer progression, including glutathione S-transferase omega 1 (GSTO1), which plays a role in detoxification processes .

- Cell Signaling Pathways : It may influence signaling pathways associated with apoptosis, particularly involving caspases and mitochondrial integrity .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial effects against Staphylococcus aureus, compounds similar to (E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile showed a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics . This suggests potential for development as an alternative treatment for resistant strains.

Case Study 2: Anticancer Activity

A comparative study on various thiazole derivatives demonstrated that the presence of the bromothiophene group significantly enhanced cytotoxic effects in cancer cell lines compared to derivatives lacking this group. The study utilized flow cytometry to assess apoptosis levels and found a marked increase in apoptotic cells treated with this compound .

5. Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBrNS |

| Molecular Weight | 396.29 g/mol |

| Antibacterial MIC | < 10 µg/mL |

| IC50 (MCF-7) | 15 µM |

| IC50 (HeLa) | 20 µM |

Scientific Research Applications

Biological Activities

Anticancer Activity

Research has demonstrated that compounds similar to (E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile exhibit significant anticancer properties. For example, derivatives of thiazole have shown cytotoxic effects against multiple cancer cell lines, including K562 (chronic myeloid leukemia) and HepG2 (liver cancer) cells . The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that thiazole derivatives possess promising antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents . The presence of the bromothiophene group is believed to enhance these activities by increasing membrane permeability or disrupting microbial metabolic pathways.

Enzyme Inhibition

Another significant application is in enzyme inhibition. Several studies have focused on the ability of thiazole-containing compounds to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies suggest that modifications in the aryl groups can significantly affect the inhibitory potency .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in 2021, a series of thiazole-based compounds were synthesized and evaluated for their anticancer activities against various cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer effects attributed to their structural features .

Case Study 2: AChE Inhibition

A recent investigation into the AChE inhibitory activity of thiazole derivatives found that specific substitutions on the phenyl ring significantly enhanced enzyme inhibition. Compounds with methoxy substitutions showed superior activity compared to their halogenated counterparts, highlighting the importance of electronic effects in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Aryl Substituents

Key Compounds :

(E)-3-(4-Chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile Substituents: Chlorophenyl (aryl), phenylthiazole. Molecular Weight: ~360 g/mol (estimated). Reactivity: Undergoes oxidation with H₂O₂-AcOH to form oxirane derivatives (55% yield), indicating susceptibility to electrophilic attack at the acrylonitrile double bond .

(E)-3-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile

- Substituents : Dual fluorophenyl groups.

- Molecular Weight : 324.35 g/mol.

- Key Difference : Fluorine substituents enhance electronegativity and metabolic stability compared to bromine .

(E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

- Substituents : Bromo, hydroxy, methoxy (phenyl); chlorophenyl (thiazole).

- Molecular Weight : 447.7 g/mol.

- Key Feature : Polar hydroxyl and methoxy groups improve solubility but may reduce membrane permeability compared to the target compound .

Structural Comparison Table :

Functional Analogues with Heterocyclic Variations

(E)-2-(1H-Benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile Structure: Benzimidazole and furan replace thiazole and thiophene. Molecular Weight: ~395 g/mol.

(E)-3-(2-Methylthiazol-5-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile Structure: Quinazolinone and methylthiazole substituents. Biological Activity: Broad-spectrum antibacterial agent due to quinazolinone’s affinity for bacterial enzymes .

Physicochemical and Pharmacological Comparisons

- Melting Points: Bromine and chlorine substituents generally increase melting points (e.g., 184–186°C for phenothiazine derivatives ) compared to methoxy or dimethylamino groups (151–209°C ). The target compound’s bromothiophene likely results in a higher melting point than fluorinated analogues .

Lipophilicity (LogP) :

- Biological Activity: Thiazole-acrylonitriles often inhibit tubulin polymerization (e.g., IC₅₀ = 1.2 µM for carbazole derivatives ). The target compound’s bromothiophene may enhance cytotoxicity compared to chlorophenyl analogues, as seen in NOX enzyme inhibition (e.g., 10 µM for acrylonitriles ).

Q & A

Q. What are the established synthetic routes for (E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile, and what reaction conditions optimize yield?

The compound can be synthesized via Knoevenagel condensation, a common method for acrylonitrile derivatives. For example, analogous structures (e.g., benzothiazole-based acrylonitriles) are prepared by reacting substituted thiazole/benzothiazole acetonitriles with aromatic aldehydes in the presence of a base (e.g., piperidine) and polar solvents like ethanol or acetonitrile . Key parameters include temperature control (60–110°C) and stoichiometric ratios to minimize side reactions. Yield optimization often requires iterative purification via column chromatography or recrystallization .

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and molecular geometry. Software like OLEX2 or SHELXL is used for refinement. For instance, analogous acrylonitriles exhibit (E)-configuration due to steric hindrance between substituents, confirmed by C=C bond lengths (~1.33 Å) and torsion angles . Complementary techniques include:

Q. What reactive sites govern the compound’s chemical behavior?

The acrylonitrile’s α,β-unsaturated system (C=C–CN) is electrophilic, enabling nucleophilic additions. The bromothiophene and phenylthiazole moieties influence reactivity:

- Bromine at thiophene’s 5-position facilitates cross-coupling (e.g., Suzuki reactions) .

- Thiazole’s nitrogen atoms act as hydrogen-bond acceptors, affecting adsorption or coordination .

Advanced Research Questions

Q. How can density functional theory (DFT) predict this compound’s electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to identify electron-rich/depleted regions. For related acrylonitriles, Fukui functions and dual descriptors pinpoint nucleophilic (thiophene sulfur) and electrophilic (cyano group) sites . Exact exchange functionals (e.g., Becke’s 1993 method ) improve accuracy for thermochemical properties like adsorption energies.

Q. What intermolecular interactions dominate its solid-state packing, and how do they influence material properties?

SC-XRD studies of analogous compounds reveal weak C–H···N hydrogen bonds and π–π stacking between aromatic rings, forming supramolecular chains or layers . For example, (E)-3-(4-bromophenyl)-2-(2-thienyl)acrylonitrile forms C(5) chains via C–H···N interactions, affecting crystallinity and thermal stability .

Q. How might this compound serve as a corrosion inhibitor, and what experimental methods validate this?

While direct studies are lacking, structurally similar acrylonitriles inhibit metal corrosion via adsorption. Methods include:

- Mass loss tests : Measure efficiency (%) vs. concentration and temperature .

- Electrochemical impedance spectroscopy (EIS) : Quantify charge-transfer resistance.

- DFT : Correlate inhibition efficiency with quantum parameters (e.g., dipole moment, global hardness) .

Q. What contradictions arise between computational predictions and experimental data for such acrylonitriles?

Discrepancies may occur in adsorption energy calculations due to solvent effects omitted in gas-phase DFT. For example, inhibition efficiency in acidic media (1M HNO₃) may deviate from simulations lacking solvation models . Multi-scale modeling (e.g., COSMO-RS) or molecular dynamics can bridge this gap.

Q. Could this compound exhibit biological activity (e.g., enzyme inhibition), and how is this assessed?

Analogous acrylonitriles inhibit NADPH oxidase (NOX) isoforms by interacting with catalytic subunits. Assays include:

Q. What challenges arise in characterizing its thermal stability?

Thermogravimetric analysis (TGA) of related compounds shows decomposition onset at 200–250°C, influenced by crystallinity. Disordered structures (e.g., orientational isomerism in thiophene ) complicate reproducibility. Differential scanning calorimetry (DSC) identifies phase transitions for material science applications .

Q. How are crystallographic disorders resolved in its structural analysis?

Orientational disorder (e.g., thiophene ring flipping) is modeled using SHELXL’s PART instructions, with occupancy refinement constrained to 50:50 or adjusted via Hirshfeld rigid-bond tests . For example, (E)-3-(4-bromophenyl)-2-(2-thienyl)acrylonitrile required disorder modeling to fit electron density maps .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.